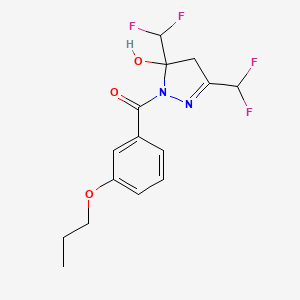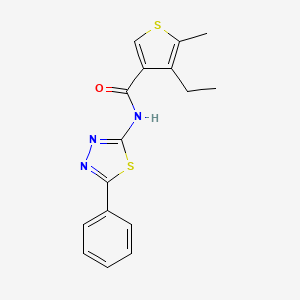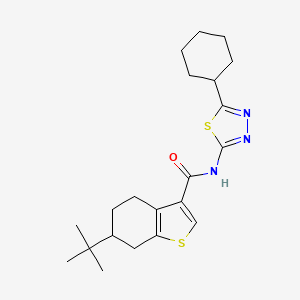![molecular formula C21H27N3O2S B4266558 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266558.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide
Descripción general
Descripción
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide, also known as A-438079, is a potent and selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels expressed on immune cells, including macrophages and microglia, and are involved in the regulation of inflammation and immune response. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes.
Mecanismo De Acción
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide acts as a competitive antagonist of P2X7 receptors, binding to the ATP-binding site and blocking the channel pore. P2X7 receptors are activated by extracellular ATP, which leads to the influx of calcium and sodium ions and the release of pro-inflammatory cytokines. This compound inhibits these effects by preventing ATP from binding to the receptor and blocking the ion channel.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cytokine release, reduction of neuropathic pain, and suppression of cancer cell growth and metastasis. These effects are mediated by the blockade of P2X7 receptors and the downstream signaling pathways involved in inflammation, pain, and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide in lab experiments include its high potency and selectivity for P2X7 receptors, which allows for specific modulation of this target without affecting other ion channels or receptors. This compound is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, the limitations of using this compound include its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings. Additionally, the effects of this compound may be influenced by other factors, such as the concentration and duration of exposure, which need to be carefully controlled in order to obtain reliable results.
Direcciones Futuras
There are several potential future directions for the use of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the role of P2X7 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of these diseases, suggesting that P2X7 receptor antagonists may have therapeutic potential for treating neurodegeneration. Another area of interest is the development of novel P2X7 receptor antagonists with improved pharmacokinetic properties and reduced toxicity, which could lead to the development of new drugs for the treatment of inflammation, pain, and cancer.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes, including inflammation, pain, neurodegeneration, and cancer. For example, this compound has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, reduce neuropathic pain in animal models, and suppress the growth and metastasis of cancer cells. This compound has also been used as a tool to study the pharmacology and signaling pathways of P2X7 receptors.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-3-4-15(2)19(7-14)27(25,26)23-20-5-6-24(22-20)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18H,8-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWDAKAAFKBWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266527.png)
![3-cyclopropyl-5-(difluoromethyl)-1-[(5-ethyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266536.png)

![1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4266541.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4266563.png)

